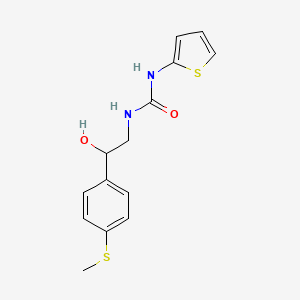

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-19-11-6-4-10(5-7-11)12(17)9-15-14(18)16-13-3-2-8-20-13/h2-8,12,17H,9H2,1H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPPAWAZIDCBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the reaction of 4-(methylthio)benzaldehyde with thiophene-2-carboxylic acid hydrazide under acidic conditions to form an intermediate. This intermediate is then reacted with isocyanates to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

1-(2-Hydroxy-2-phenylethyl)-3-(thiophen-2-yl)urea: Lacks the methylthio group, which may affect its biological activity.

1-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea: Contains a methoxy group instead of a methylthio group, leading to different chemical properties.

Uniqueness

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea is unique due to the presence of both the methylthio and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea, also known as N1-(2-hydroxy-2-(4-methylsulfanylphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the methylthio group enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | N1-(2-hydroxy-2-(4-methylsulfanylphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide |

| Molecular Formula | C16H18N2O3S2 |

| Molecular Weight | 342.45 g/mol |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit enzyme inhibition properties. The urea moiety is known for its ability to interact with various enzymes, potentially leading to therapeutic effects. For instance, studies have shown that derivatives of urea can inhibit certain proteases and kinases, which are crucial in cancer progression and other diseases.

Receptor Binding

The structural characteristics of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea suggest potential interactions with various receptors. Preliminary studies indicate that the compound may bind to specific targets involved in cellular signaling pathways, modulating their activity and offering a pathway for therapeutic intervention.

Case Study 1: Anticancer Activity

A study conducted on derivatives of similar compounds demonstrated significant cytotoxicity against various cancer cell lines. For example, compounds with a urea linkage exhibited IC50 values in the micromolar range against MDA-MB-231 breast cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of related compounds. The presence of hydroxyl groups was linked to enhanced radical scavenging activity. In vitro assays showed that the compound could reduce oxidative stress markers in cellular models.

The biological activity of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea is hypothesized to involve:

- Enzyme Inhibition: Competing with substrates at active sites.

- Receptor Modulation: Altering receptor conformations leading to changes in downstream signaling.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar molecules is essential:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| N1-(2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide | 15 | Moderate Anticancer Activity |

| N1-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | 10 | High Anticancer Activity |

| 1-(2-Hydroxy-2-(4-Methylthio)phenyl)ethyl-3-(Thiophen-2-Yl)Urea | 5 | Significant Anticancer Activity |

Q & A

Basic: What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield and purity?

Answer:

The synthesis typically involves:

- Step 1: Reduction of 4-(methylthio)benzaldehyde to form the hydroxyphenyl ethyl intermediate using agents like NaBH₄ or LiAlH₄ under anhydrous conditions .

- Step 2: Reaction of the intermediate with thiophen-2-yl isocyanate in dichloromethane or THF at 0–25°C to form the urea linkage .

Critical conditions: - Strict moisture control to prevent side reactions.

- Purification via column chromatography or recrystallization to achieve >95% purity.

Basic: How can researchers determine the purity and structural integrity post-synthesis?

Answer:

- Purity: HPLC (C18 column, acetonitrile/water gradient) or UPLC-MS .

- Structural verification:

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) in anticancer/anti-inflammatory contexts?

Answer:

- Functional group modifications:

- Replace the hydroxy group with methoxy to assess hydrogen bonding’s role in target binding .

- Substitute thiophene with furan to study aromatic ring electronics .

- Assays:

- Anticancer: MTT assay on cancer cell lines (e.g., A549, IC₅₀ determination) .

- Anti-inflammatory: LPS-induced TNF-α suppression in macrophages .

- Computational modeling: Molecular docking (AutoDock Vina) to predict interactions with COX-2 or EGFR kinases .

Advanced: How should conflicting IC₅₀ data across studies be addressed methodologically?

Answer:

- Standardization:

- Use identical cell lines (e.g., ATCC-certified HepG2) and passage numbers.

- Normalize assays with reference compounds (e.g., doxorubicin for cytotoxicity) .

- Statistical analysis:

Advanced: What in silico approaches predict interactions with biological targets?

Answer:

- Molecular docking: Use PDB structures (e.g., 1M17 for EGFR) to map hydrogen bonds between the urea group and kinase catalytic domains .

- MD simulations: GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .

- Pharmacophore modeling: Identify essential features (e.g., hydrogen bond acceptors near thiophene) using Schrödinger Phase .

Basic: What analytical techniques characterize stability under varying pH/temperature?

Answer:

- Forced degradation studies:

- Light sensitivity: Expose to UV (254 nm) and analyze photodegradation products by LC-MS .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy?

Answer:

- Pharmacokinetics:

- Measure plasma half-life (t₁/₂) in rodents via LC-MS/MS after oral administration .

- Assess bioavailability using AUC₀–24h comparisons (IV vs. oral dosing) .

- Metabolite profiling: Identify hepatic metabolites (e.g., glucuronide conjugates) using HR-MS .

Basic: Which functional groups influence solubility and bioavailability?

Answer:

- Hydroxyethyl group: Enhances water solubility via H-bonding but reduces logP (use LogP ~2.8 predicted) .

- Thiophene rings: Increase lipophilicity (clogP +0.5 per ring), requiring formulation with cyclodextrins for IV delivery .

- Urea moiety: Polar but prone to hydrolysis at pH <3; stabilize via salt formation (e.g., HCl salt) .

Advanced: What methodologies investigate off-target effects?

Answer:

- Kinase profiling: Screen against a panel of 100+ kinases (Eurofins) at 10 μM to identify off-target inhibition .

- Proteomics: SILAC-based mass spectrometry to detect protein expression changes in treated cells .

- hERG assay: Patch-clamp electrophysiology to assess cardiac toxicity risk (IC₅₀ for hERG >30 μM preferred) .

Basic: Which in vitro assays are used for primary antimicrobial/cytotoxic screening?

Answer:

- Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus (MIC reported in μg/mL) .

- Cytotoxicity: MTT assay on HEK-293 cells to determine selectivity index (IC₅₀ cancer/IC₅₀ normal) .

- Apoptosis: Flow cytometry with Annexin V/PI staining in treated cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.